

Upadacitinib safety profile systematic review

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Compound Focus: Upadacitinib

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Integrated Safety Profile Across Indications

A large descriptive analysis pooling data from 16 clinical trials (data cutoff August 15, 2024) provides a comprehensive overview of **upadacitinib**'s safety across its approved indications. The analysis included **8,632 patients** over **27,164.2 patient-years** of exposure [1].

The table below summarizes the exposure-adjusted incidence rates (per 100 patient-years) for key adverse events of special interest [1].

Adverse Event of Special Interest	Incidence Rate Range (per 100 PY)	Notes
Any Treatment-Emergent Adverse Event (TEAE)	112.0 (AS) to 401.1 (RA)	Variation likely due to population differences [1]
Serious TEAEs	4.5 (AD) to 11.0 (UC)	[1]
TEAEs Leading to Discontinuation	2.9 (AS) to 8.3 (UC)	[1]
Serious Infection	1.3 to 4.6	[1]
Herpes Zoster	2.4 to 6.6	Higher in RA and PsA vs. active comparators [1]

Adverse Event of Special Interest	Incidence Rate Range (per 100 PY)	Notes
Malignancy (excluding NMSC)	0.2 to 0.9	[1]
Non-Melanoma Skin Cancer (NMSC)	0 to 1.4	Higher in RA and PsA vs. active comparators [1]
Major Adverse Cardiovascular Event (MACE)	0 to 0.5	[1]
Venous Thromboembolism (VTE)	0 to 0.9	[1]
Elevated Creatine Kinase	0 to 9.2	Higher in RA and PsA vs. active comparators [1]

This integrated analysis concluded that the safety profile of **upadacitinib** was consistent with previous reports and remained stable over time, supporting its long-term use in chronic conditions [1].

Dose-Dependent Adverse Events

A 2025 systematic review and meta-analysis of 18 randomized controlled trials provides further insight into risks compared to placebo and highlights dose-dependent relationships for certain AEs [2].

The table below shows the spectrum of adverse events with different **upadacitinib** doses versus placebo [2].

Adverse Event	Upadacitinib 15 mg vs. Placebo	Upadacitinib 30 mg vs. Placebo
Any Adverse Event	Significantly Higher	Significantly Higher
Herpes Zoster	Significantly Higher	Significantly Higher
Hepatic Disorder	Significantly Higher	Significantly Higher (Dose-dependent)

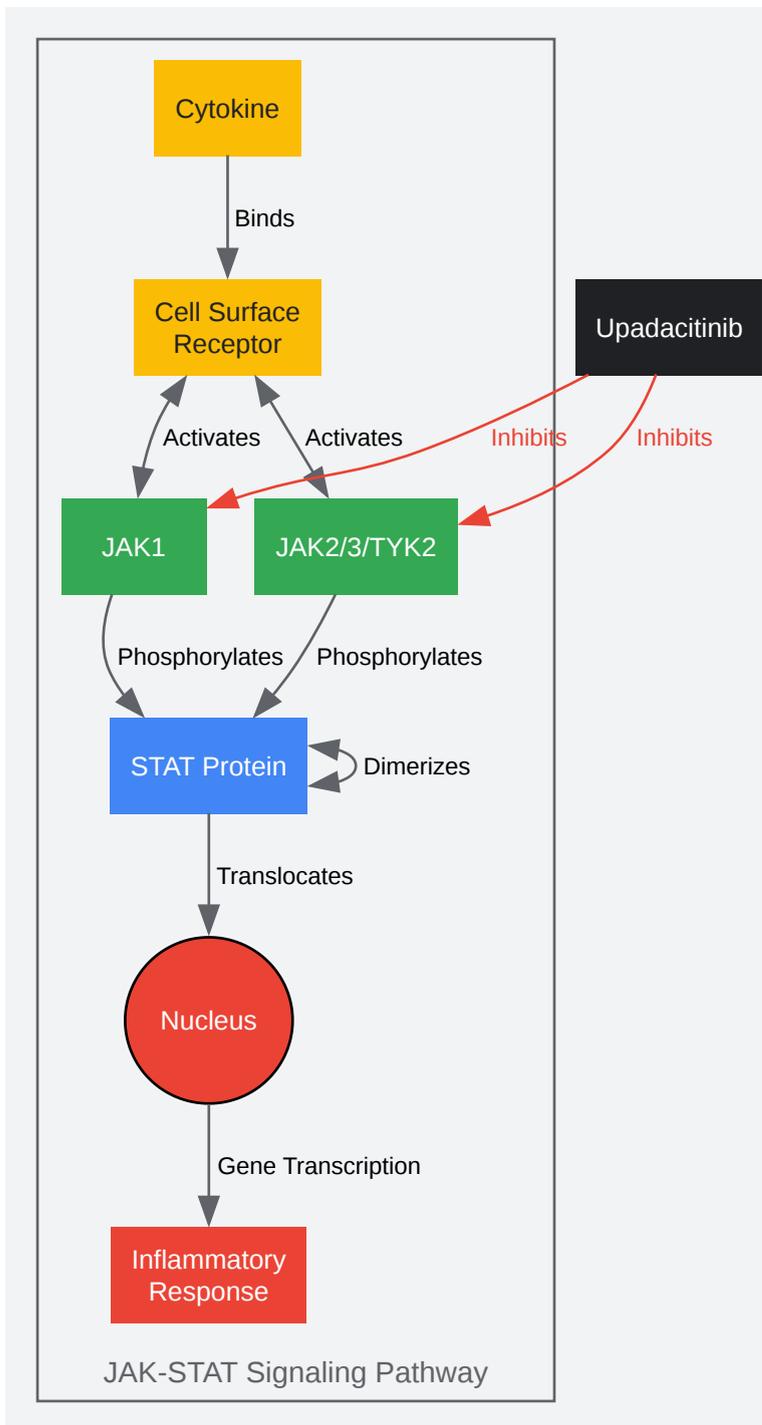
Adverse Event	Upadacitinib 15 mg vs. Placebo	Upadacitinib 30 mg vs. Placebo
Increased Creatine Phosphokinase	Significantly Higher	Significantly Higher
Neutropenia	Significantly Higher	Significantly Higher (Dose-dependent)
Acne	Significantly Higher	Significantly Higher (Dose-dependent)
Any Infection	Not Significant	Significantly Higher
Serious Infection	Not Significant	Significantly Higher
Lymphopenia	Not Significant	Significantly Higher
Malignancy (excluding NMSC)	Not Significant	Significantly Higher
MACE, VTE, Renal Dysfunction, NMSC	No Significant Association	No Significant Association

This meta-analysis found that the risks of **hepatic disorder, neutropenia, and acne exhibited a clear dose-dependent relationship** [2].

Mechanism of Action and Safety Implications

Upadacitinib is an oral, selective, and reversible inhibitor of the Janus kinase (JAK) family of enzymes, with greater inhibitory potency for JAK1 relative to JAK2, JAK3, and TYK2 [3] [4]. It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammatory diseases [3] [5].

The diagram below illustrates the mechanism of JAK-STAT pathway inhibition.



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*Figure 1: **Upadacitinib** inhibits cytokine signaling by targeting JAK enzymes, preventing STAT protein phosphorylation, dimerization, and nuclear translocation, thereby blocking the transcription of pro-inflammatory genes. [3] [4] [5]*

This selectivity for JAK1 is thought to influence its efficacy and safety profile, potentially offering a different benefit-risk balance compared to less selective JAK inhibitors [3] [2].

Data Sources and Methodologies

The safety profile is characterized by several data sources, each with distinct methodologies.

Source Type	Description	Key Methodologies
Clinical Trial Integrated Analysis [1]	Pre-marketing and post-marketing trial data; controlled, systematic.	Pooled data from 16 Phase 3 trials; TEAEs reported as exposure-adjusted incidence rates per 100 patient-years.
Systematic Review & Meta-Analysis [2]	Statistically combines results from multiple RCTs; high level of evidence.	Pre-registered protocol (PROSPERO); searched PubMed, EMBASE, Cochrane; used Cochrane Risk of Bias tool; calculated pooled risk ratios (Mantel-Haenszel).
Pharmacovigilance Studies (FAERS) [6] [7] [8]	Post-marketing real-world data; detects potential signals.	Disproportionality analysis using ROR, PRR; data mined from public FAERS database; identifies "signals" of disproportionate reporting.

Clinical Implications and Recommendations

For clinicians and researchers, the following points are critical:

- **Vigilance for Common AEs:** Be alert for **herpes zoster, acne, elevated CPK, and neutropenia**, which occur at higher rates with **upadacitinib** than placebo. **Hepatic disorder, neutropenia, and acne** appear to be dose-dependent [2].
- **Serious Infection Risk:** The risk of serious infections exists across all JAK inhibitors. Patients should be closely monitored, and active tuberculosis and invasive fungal infections should be ruled out before and during therapy [1] [4] [5].
- **Patient-Specific Risk Assessment:** The meta-analysis did not find a significant association with MACE, VTE, or renal dysfunction, but the FDA Boxed Warning for the JAK inhibitor class remains. A patient's individual cardiovascular and cancer risk should be evaluated before treatment [2] [4].

- **Real-World Signals:** Pharmacovigilance studies suggest monitoring for unexpected events like renal, urinary, and reproductive system disorders, though clinical relevance requires confirmation [6] [7].

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